1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is an organic compound with the molecular formula C8H7BrF2N This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-bromo-6-fluoroaniline with appropriate reagents to introduce the fluoroethan-1-amine group. One common method involves the use of fluoroethylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobiphenyl: Similar structure but lacks the fluoroethan-1-amine group.
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride: Contains a hydrazine group instead of an amine group.
Uniqueness
1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms along with the fluoroethan-1-amine group.
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-5-2-1-3-6(11)8(5)7(12)4-10/h1-3,7H,4,12H2 |
InChI Key |
VPMYNQBTFWYUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CF)N)F |
Origin of Product |
United States |
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